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Compound of Interest

Compound Name: Ethyl phenylacetate

Cat. No.: B125129

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for ethyl phenylacetate. It is intended for
researchers, scientists, and professionals in drug development who require detailed
spectroscopic information and experimental methodologies for this compound.

Chemical Structure

IUPAC Name: ethyl 2-phenylacetate Molecular Formula: C10H1202 Molecular Weight: 164.20
g/mol [1] CAS Registry Number: 101-97-3[2]

J

Figure 1. Chemical structure of Ethyl Phenylacetate.

Spectroscopic Data
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The following sections present the key spectroscopic data for ethyl phenylacetate in a
structured format for easy reference and comparison.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a
molecule. The *H NMR spectrum of ethyl phenylacetate is typically recorded in a deuterated
solvent such as chloroform-d (CDCIs).

Table 1: *H NMR Spectroscopic Data for Ethyl Phenylacetate in CDCls

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic protons
7.39-7.25 m 5H

(CeH5s)

Methylene protons (-
4.14 q,J=7.1Hz 2H

O-CH2-CHs)

Methylene protons (-
3.59 s 2H Y P (

CH2-CeHb5)

Methyl protons (-O-
1.24 t,J=7.1Hz 3H

CH2-CHs3)

m = multiplet, g = quartet, s = singlet, t = triplet, J = coupling constant in Hertz.

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: 13C NMR Spectroscopic Data for Ethyl Phenylacetate in CDCIs[1][3][4]
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Chemical Shift (6) ppm

Assignment

171.52 Carbonyl carbon (C=0)[1]

134.25 Quaternary aromatic carbon (C-CH2)[1]
129.25 Aromatic carbons (ortho-C)[1]

128.54 Aromatic carbons (meta-C)[1]

127.03 Aromatic carbon (para-C)[1]

60.76 Methylene carbon (-O-CH2)[1]

41.40 Methylene carbon (-CHz-Ph)[1]

14.15 Methyl carbon (-CHs)[1]

Infrared spectroscopy is used to identify the functional groups present in a molecule by their

characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Ethyl Phenylacetate

Functional Group

Wavenumber (cm~—?) Intensity .

Assignment
3088, 3065, 3032 Medium C-H stretch (aromatic)
2982, 2938 Medium C-H stretch (aliphatic)
1735 Strong C=0 stretch (ester)
1605, 1497, 1455 Medium C=C stretch (aromatic ring)
1258, 1156 Strong C-O stretch (ester)
749, 698 Strong C-H bend (out-of-plane,

monosubstituted benzene)

Data is for a liquid film sample.
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments upon ionization. For ethyl phenylacetate, electron ionization (El) is a
common method.

Table 4: Mass Spectrometry Data for Ethyl Phenylacetate (Electron lonization)[1][5]

miz Relative Intensity (%) Assighment

164 18.6 [M]* (Molecular ion)[5]

C7H7]* (Tropylium ion, base
91 100.0 [ " (Tropy

peak)[5]
65 9.8 [CsHs]*[5]
29 10.0 [C2Hs]*[5]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

e Sample Preparation:

o For H NMR, dissolve 5-25 mg of ethyl phenylacetate in approximately 0.6-0.7 mL of
deuterated chloroform (CDCl3).[6]

o For 13C NMR, a higher concentration is required due to the lower natural abundance of the
13C isotope; use 20-50 mg of the sample in 0.6-0.7 mL of CDCls.[7]

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.[6] The final liquid column
height should be approximately 4-5 cm.[6][7]

e |nstrument Parameters:

o Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
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o Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCls
solvent. Perform automated or manual shimming to optimize the magnetic field

homogeneity.[7]

o Referencing: Use the residual solvent peak of CDCls (6 = 7.26 ppm for *H NMR) or
tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm). For 33C NMR, the CDClIs
solvent peak is used for referencing (6 = 77.16 ppm).

o Acquisition:

» For H NMR, acquire data with a sufficient number of scans (typically 8-16) to achieve a

good signal-to-noise ratio.

» For 13C NMR, a larger number of scans (e.g., 128 or more) and a relaxation delay (e.qg.,

2 seconds) are necessary.[8]

» Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum and perform baseline correction.

o

[e]

Integrate the peaks in the *H NMR spectrum to determine proton ratios.

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

o

o Sample Preparation (Neat Liquid):

o Place one to two drops of pure ethyl phenylacetate onto the surface of a clean, dry salt
plate (e.g., NaCl or KBr).[9][10]

o Place a second salt plate on top to create a thin liquid film "sandwich".[9][10]
o Ensure the liquid is evenly spread between the plates.[9]
e Instrument Parameters:

o Use a Fourier Transform Infrared (FTIR) spectrometer.
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o Record a background spectrum of the empty sample compartment to subtract any
atmospheric (COz2, H20) or instrumental interferences.[11]

e Acquisition:
o Place the salt plate assembly into the sample holder in the instrument's beam path.[10]
o Acquire the sample spectrum over the range of 4000-400 cm™1,
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final transmittance or absorbance spectrum.

o Identify and label the wavenumbers of significant absorption bands.
o Sample Preparation and Introduction:

o For direct infusion, prepare a dilute solution of ethyl phenylacetate in a volatile solvent
like methanol or acetonitrile.

o Alternatively, for GC-MS analysis, inject a dilute solution of the sample into the gas
chromatograph, which separates the compound before it enters the mass spectrometer.

e Instrument Parameters (Electron lonization - El):
o lonization Source: Electron lonization (EIl) with a standard electron energy of 70 eV.
o Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

o Acquisition Mode: Scan over a mass range appropriate for the compound, for example,
m/z 20-200.

e Acquisition:

o Introduce the sample into the ion source.
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o The molecules are ionized and fragmented.
o The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

o A detector records the abundance of each ion.

» Data Processing:

o The software generates a mass spectrum, which is a plot of relative ion abundance versus
m/z.

o Identify the molecular ion peak ([M]*) and the base peak (the most intense peak).

o Analyze the fragmentation pattern to aid in structure elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a liquid
sample such as ethyl phenylacetate.
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Workflow for Spectroscopic Analysis of Ethyl Phenylacetate
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b125129?utm_src=pdf-body-img
https://www.benchchem.com/product/b125129?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

. Ethyl phenylacetate | C10H1202 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
. Benzeneacetic acid, ethyl ester [webbook.nist.gov]

. hmdb.ca [hmdb.ca]

. Ethyl phenylacetate(101-97-3) 13C NMR spectrum [chemicalbook.com]

. Ethyl phenylacetate(101-97-3) MS [m.chemicalbook.com]

. research.reading.ac.uk [research.reading.ac.uk]

. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

. chem.uiowa.edu [chem.uiowa.edu]

°
(] [e0] ~ (o)) )] EaN w N -

. webassign.net [webassign.net]
e 10. orgchemboulder.com [orgchemboulder.com]
e 11. scribd.com [scribd.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Ethyl Phenylacetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125129#ethyl-phenylacetate-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

